molecular formula C6H3BrN2O2 B11888556 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1206180-92-8

7-Bromofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11888556
CAS No.: 1206180-92-8
M. Wt: 215.00 g/mol
InChI Key: FUMYBFDLTMMYQW-UHFFFAOYSA-N
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Description

7-Bromofuro[3,2-d]pyrimidin-4(3H)-one is a versatile brominated heterocyclic compound that serves as a valuable building block in medicinal chemistry, particularly in the development of novel anticancer agents. Its structure combines a furopyrimidine core, which is a privileged scaffold in drug discovery for its ability to mimic purine bases and interact with various enzymatic targets . The bromine atom at the 7-position provides a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . The core pyridopyrimidine structure is known to exhibit a broad spectrum of biological activities, with significant focus on its antitumor properties . These compounds can act as inhibitors of critical cancer targets, including tyrosine kinases, dihydrofolate reductase (DHFR), and the epidermal growth factor receptor (EGFR) . For instance, pyridopyrimidine derivatives have been successfully developed as covalent inhibitors for mutant forms of EGFR, such as EGFR T790M , which is a key target in non-small cell lung cancer (NSCLC) . The scaffold's similarity to FDA-approved drugs like Osimertinib underscores its high research value . Furthermore, recent research has synthesized pyridopyrimidinone-thiazole hybrids that demonstrated promising cytotoxic activity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, highlighting the potential of this chemical class in designing multi-targeted therapies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and in accordance with all applicable safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1206180-92-8

Molecular Formula

C6H3BrN2O2

Molecular Weight

215.00 g/mol

IUPAC Name

7-bromo-3H-furo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H3BrN2O2/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10)

InChI Key

FUMYBFDLTMMYQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(O1)C(=O)NC=N2)Br

Origin of Product

United States

Synthetic Methodologies for 7 Bromofuro 3,2 D Pyrimidin 4 3h One and Analogues

Direct Bromination Approaches

Direct bromination of the pre-formed furo[3,2-d]pyrimidin-4(3H)-one core is a common strategy to introduce a bromine atom at the 7-position. This approach relies on the inherent reactivity of the furan (B31954) ring within the fused heterocyclic system.

Regioselective Bromination at the 7-Position

The electron-rich nature of the furan moiety in the furo[3,2-d]pyrimidine (B1628203) system directs electrophilic substitution, such as bromination, to specific positions. Studies on related heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, have demonstrated the feasibility of achieving high regioselectivity in bromination reactions. nih.gov For instance, the use of mild brominating agents can lead to selective C3-bromination or C1, C3-dibromination, highlighting the ability to control the position of halogenation based on reaction conditions. nih.gov While specific studies on the direct bromination of furo[3,2-d]pyrimidin-4(3H)-one are not extensively detailed in the provided results, the principles of electrophilic aromatic substitution on similar electron-rich heterocycles suggest that direct bromination would likely occur on the furan ring.

Role of N-Bromosuccinimide (NBS) in Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions in organic synthesis. organic-chemistry.orgwikipedia.org It serves as a reliable source of electrophilic bromine and is often employed for the bromination of aromatic and heterocyclic compounds. organic-chemistry.orgmissouri.edu The reaction of NBS with electron-rich aromatic compounds, including heterocycles, typically proceeds via an electrophilic aromatic substitution mechanism. missouri.eduyoutube.com In the context of synthesizing 7-bromofuro[3,2-d]pyrimidin-4(3H)-one, NBS would be the reagent of choice for introducing the bromine atom at the 7-position of the furo[3,2-d]pyrimidin-4(3H)-one core. The reaction conditions, such as the solvent and the presence or absence of a catalyst, can influence the outcome of the bromination. researchgate.net For example, the bromination of uracil (B121893) and cytidine (B196190) derivatives has been successfully achieved using NBS in solvents like DMF. nih.gov

Multistep Synthesis Strategies

Multistep synthetic routes offer greater flexibility in the construction of this compound and its analogues, allowing for the introduction of various substituents on both the furan and pyrimidine (B1678525) rings.

Cyclization Reactions from Furan- or Pyrimidine-based Precursors

A common approach involves the construction of the fused ring system through cyclization reactions starting from appropriately substituted furan or pyrimidine precursors. For instance, the synthesis of furo[2,3-d]pyrimidin-4(3H)-ones can be achieved from 2-aminofuran-3-carbonitrile (B147697) derivatives. researchgate.net Similarly, thieno[2,3-d]pyrimidin-4(3H)-one analogues have been synthesized from 2H-thieno[2,3-d] organic-chemistry.orgnih.govoxazine-2,4(1H)-diones. nih.gov These strategies often involve the formation of the pyrimidine ring onto a pre-existing furan or thiophene (B33073) ring.

An alternative strategy involves building the furan ring onto a pyrimidine core. While less common for the furo[3,2-d]pyrimidine system in the provided results, this approach is conceptually feasible.

The following table summarizes a general synthetic scheme starting from a furan precursor:

StepReactant(s)Reagent(s) and ConditionsProduct
12-Aminofuran-3-carbonitrileFormamide, RefluxFuro[2,3-d]pyrimidin-4-amine
2Furo[2,3-d]pyrimidin-4-amineHydrolysis (e.g., acid or base)Furo[2,3-d]pyrimidin-4(3H)-one
3Furo[2,3-d]pyrimidin-4(3H)-oneNBS, suitable solvent7-Bromofuro[2,3-d]pyrimidin-4(3H)-one

This is a generalized scheme and specific conditions may vary.

Incorporation of Bromine through Pre-functionalized Starting Materials

An alternative to direct bromination is the use of starting materials that already contain a bromine atom at the desired position. This approach ensures the regiochemistry of the final product. For example, the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines started from 3,5-dibromopyridine. nih.gov This precursor was converted into a 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate, which then underwent cyclization to form the tricyclic system with the bromine atom already in place for further functionalization. nih.gov This strategy allows for the late-stage modification of the bromo-substituted scaffold.

Advanced Synthetic Transformations for Derivatives

The bromine atom at the 7-position of this compound serves as a versatile handle for introducing a wide range of substituents through various transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

A prominent example is the Suzuki-Miyaura cross-coupling reaction, which has been utilized to introduce aryl and heteroaryl groups at the 7-position of related heterocyclic systems. nih.gov This reaction typically employs a palladium catalyst and a boronic acid or ester as the coupling partner. The ability to perform these transformations on the brominated scaffold provides a powerful tool for the rapid diversification of the furo[3,2-d]pyrimidin-4(3H)-one core.

The following table outlines a representative Suzuki-Miyaura coupling reaction:

ReactantCoupling PartnerCatalystBaseSolventProduct
This compoundArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol (B145695)/Water7-Aryl-furo[3,2-d]pyrimidin-4(3H)-one

This represents a typical set of conditions, and specific parameters may be optimized for different substrates.

Dimroth Rearrangements in Furo[3,2-d]pyrimidinone Synthesis

The Dimroth rearrangement is a well-documented and significant isomerization reaction within heterocyclic chemistry, particularly involving pyrimidine rings and other 1,3-N-heterocycles. nih.govwikipedia.org This rearrangement involves the transposition of an endocyclic and an exocyclic heteroatom through a process of ring opening followed by ring closure. nih.gov While direct literature detailing the synthesis of this compound specifically via a Dimroth rearrangement is not prominent, the principles of this transformation are highly relevant to the synthesis of furo[3,2-d]pyrimidinone analogues and other condensed pyrimidine systems. nih.govnih.gov The reaction is a crucial consideration in synthetic design, as it can be an intended pathway to a desired isomer or an unexpected side reaction leading to a more thermodynamically stable product. nih.gov

The rearrangement is typically catalyzed by acid, base, or heat. nih.gov The most common form of this rearrangement involves the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines into 2-(substituted-amino)pyrimidines. nih.gov In the context of fused pyrimidines like the furo[3,2-d]pyrimidinone scaffold, this could manifest as the interconversion of an exocyclic imino group with an endocyclic nitrogen atom.

The generalized mechanism for a base-catalyzed Dimroth rearrangement begins with the addition of a hydroxide (B78521) ion to the C4 position of the pyrimidine ring, leading to a tetrahedral intermediate. This is followed by the cleavage of the N1-C2 bond, opening the pyrimidine ring to form an aldehyde intermediate. Subsequent rotation around the C-N bond allows for ring closure, where the other nitrogen atom attacks the formyl group, ultimately leading to the rearranged, and often more stable, isomeric product after dehydration. wikipedia.org An acid-catalyzed mechanism similarly proceeds through a ring-opening and re-closure sequence, initiated by protonation. beilstein-journals.org

In the synthesis of complex fused heterocycles, the Dimroth rearrangement is frequently observed where one isomeric system converts into a more stable one. For instance, in syntheses aimed at producing nih.govCurrent time information in Oskarshamn, SE.researchgate.nettriazolo[4,3-c]pyrimidines, the formation of the thermodynamically more stable nih.govCurrent time information in Oskarshamn, SE.researchgate.nettriazolo[1,5-c]pyrimidine isomers is common due to a facile Dimroth rearrangement under the reaction conditions. beilstein-journals.org This type of transformation is pertinent to the furo[3,2-d]pyrimidine core, especially when constructing additional fused heterocyclic rings, such as in the synthesis of furo[3,2-e] nih.govCurrent time information in Oskarshamn, SE.researchgate.nettriazolo[1,5-c]pyrimidines. arkat-usa.org

The following table summarizes representative Dimroth rearrangements in analogous fused pyrimidine systems, illustrating the conditions and transformations that could be relevant for the furo[3,2-d]pyrimidinone scaffold.

Starting Material ScaffoldConditionsRearranged Product ScaffoldReference
1-Alkyl-2-iminopyrimidineAqueous base (e.g., NaOH), heat2-(Alkylamino)pyrimidine nih.govwikipedia.org
nih.govCurrent time information in Oskarshamn, SE.researchgate.netTriazolo[4,3-c]pyrimidineAcidic (e.g., H+), heat nih.govCurrent time information in Oskarshamn, SE.researchgate.netTriazolo[1,5-c]pyrimidine beilstein-journals.org
Imidazo[1,2-a]pyrimidine (3-amino substituted)Basic mediaImidazo[1,2-a]pyrimidine (2-amino substituted) nih.gov
5-Amino-1-phenyl-1,2,3-triazoleBoiling pyridine, 24 h5-(Phenylamino)-1,2,3-triazole wikipedia.org

Given these established precedents, any synthetic route toward furo[3,2-d]pyrimidinone derivatives that involves intermediates with exocyclic amino or imino groups, or the formation of certain fused triazolo or imidazo (B10784944) rings, must account for the possibility of a Dimroth rearrangement. The reaction conditions, particularly pH and temperature, would be critical factors in determining the final isomeric product. nih.gov

Chemical Reactivity and Derivatization of the Furo 3,2 D Pyrimidinone Scaffold

Electrophilic Substitution Reactions on the Furo-Pyrimidine Core

The furo[3,2-d]pyrimidinone system contains two distinct aromatic rings with differing reactivities toward electrophiles. The furan (B31954) ring is characteristically electron-rich and thus more susceptible to electrophilic attack than the pyrimidine (B1678525) ring, which is deactivated by the two nitrogen atoms.

Electrophilic halogenation is a common reaction for such electron-rich heterocycles. For instance, the structurally related 7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes selective iodination at the C-5 position (analogous to C7 in the furo[3,2-d]pyrimidine (B1628203) system) when treated with N-iodosuccinimide (NIS) in chloroform. nih.gov This suggests that 7-H-furo[3,2-d]pyrimidin-4(3H)-one could likely be halogenated at the C7 position under similar conditions to install a bromo or iodo group, which can then serve as a point for further derivatization.

Another potential, albeit more destructive, electrophilic reaction is ozonolysis. Ozone is an electrophile that preferentially attacks electron-rich double bonds. imperial.ac.uk While typically used for cleaving alkenes, its reaction with the furan moiety could lead to ring-opening, generating carbonyl compounds depending on the workup conditions. A reductive workup following ozonolysis can yield aldehydes or ketones. imperial.ac.uk

Nucleophilic Substitution Reactions at Key Positions

Nucleophilic substitution reactions on the furo[3,2-d]pyrimidinone core can occur at several positions. The bromine atom at C7 is a good leaving group, making it a prime site for nucleophilic aromatic substitution (SNAr) reactions, although these often require activation or metal catalysis (discussed in section 3.4).

The pyrimidine ring, being electron-deficient, is more susceptible to nucleophilic attack. The carbonyl group at C4 can be a site for nucleophilic addition. Furthermore, if the C4-oxo group is converted to a better leaving group, such as a chloro group by treatment with phosphoryl chloride (POCl₃), it becomes highly activated for nucleophilic displacement. This strategy has been employed in related heterocyclic systems like furo[2,3-d]pyrimidines, where the C4-chloro derivative readily reacts with various amines to generate 4-amino-substituted products. researchgate.net A similar transformation on 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one would yield 7-bromo-4-chlorofuro[3,2-d]pyrimidine, a versatile intermediate for introducing nucleophiles at the C4 position.

Condensation Reactions for Scaffold Extension

Condensation reactions provide a powerful method for extending the molecular framework of the furo[3,2-d]pyrimidinone scaffold, often by utilizing reactive sites on the pyrimidine ring or substituents.

A notable example is the Claisen-Schmidt condensation. Furo[2,3-d]pyrimidinone derivatives bearing a methyl group have been shown to react with various aromatic aldehydes in the presence of a base. nih.gov This reaction forms chalcone-like structures by creating a new carbon-carbon double bond, effectively elongating the conjugated system of the molecule. For example, the condensation of a 6-methyl-furo[2,3-d]pyrimidinone with substituted benzaldehydes proceeds in ethanol (B145695) with aqueous sodium hydroxide (B78521). nih.gov

Multicomponent reactions (MCRs) are also highly effective for constructing complex pyrido[2,3-d]pyrimidine (B1209978) systems, which are structurally analogous to the furo-scaffold. researchgate.net These reactions often involve the condensation of an aminopyrimidinone, an aldehyde, and a component with an active methylene (B1212753) group, such as tetronic acid, to build the fused ring system in a single step. researchgate.net This highlights the utility of condensation chemistry in generating diversity around the core pyrimidine structure.

Reaction TypeReactantsConditionsProduct TypeReference
Claisen-Schmidt Condensation Furo[2,3-d]pyrimidinone, Aromatic Aldehydes60% NaOH, EtOH, rtFuro[2,3-d]pyrimidine-based chalcones nih.gov
Thermal Cyclocondensation 2-Amino-5-cyano-3-ethoxycarbonylfuranFormic acid, Acetic anhydride, refluxFuro[2,3-d]pyrimidinone core nih.gov
Three-Component Reaction 2,6-Diaminopyrimidin-4(3H)-one, Aldehyde, Tetronic acidWater, Microwave irradiationFuro[3′,4′:5,6]pyrido[2,3-d]pyrimidines researchgate.net
Acidic Cyclisation 3-(2-methyl prop-l-enyl)-2-hydroxy-4H-pyrido[l,2-a] pyrimidin-4-oneAcid2,3-dihydro-4H-furo[2,3-d]pyrido[l,2-a]pyridimidine-4-one dergipark.org.tr

Functional Group Interconversions on Brominated Furo[3,2-d]pyrimidinones

The bromine atom on the this compound scaffold is the key to a vast range of derivatizations through functional group interconversions, particularly via palladium-catalyzed cross-coupling reactions. These methods allow for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling: This is one of the most powerful methods for creating carbon-carbon bonds. The reaction couples the brominated scaffold with a variety of aryl or heteroaryl boronic acids. This strategy has been extensively used on related brominated heterocycles like thieno[3,2-d]pyrimidines and pyrido[2,3-d]pyrimidines to introduce diverse aromatic substituents. nih.govnih.govnih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system like XPhosPdG2/XPhos, along with a base (e.g., K₃PO₄, Cs₂CO₃) in a suitable solvent like 1,4-dioxane. rsc.orgmdpi.com Microwave assistance can often accelerate these transformations. rsc.orgresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C7-bromo position and a terminal alkyne. It is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. This method has been successfully applied to the 6-bromo-thieno[3,2-d]pyrimidinone scaffold to introduce various alkyne substituents, demonstrating its applicability for creating alkynylated furo[3,2-d]pyrimidinone analogues. nih.gov

Buchwald-Hartwig Amination: For the synthesis of C-N coupled products, the Buchwald-Hartwig reaction is the method of choice. It facilitates the coupling of the bromo-scaffold with a wide range of primary and secondary amines, including anilines and aliphatic amines. nih.govnih.gov This reaction requires a palladium catalyst and a suitable phosphine (B1218219) ligand to proceed efficiently.

Cross-Coupling ReactionCoupling PartnerCatalyst/ReagentsBond FormedReference
Suzuki-Miyaura Aryl/Heteroaryl boronic acidsPd(PPh₃)₄, Base (K₃PO₄, Cs₂CO₃)C-C (Aryl) nih.govnih.govmdpi.com
Sonogashira Terminal alkynesPd catalyst, Cu(I) co-catalystC-C (Alkynyl) nih.govnih.gov
Buchwald-Hartwig Primary/Secondary aminesPd catalyst, Phosphine ligand, BaseC-N nih.govnih.gov

Chemical Transformations via Reductive Processes

Reductive transformations can be applied to modify the furo[3,2-d]pyrimidinone scaffold or its derivatives. The specific outcome depends on the reducing agent used and the functional groups present in the molecule.

General principles of functional group reduction can be applied to derivatives of the core scaffold. imperial.ac.ukvanderbilt.edu For example, if an aromatic nitro group is introduced at the C7 position via a Suzuki-coupled phenyl ring, it can be readily reduced to an amino group using standard conditions such as H₂/Pd-C or Zn/HCl. vanderbilt.edu Similarly, an azide (B81097) group, which can be installed via nucleophilic substitution of a halide, can be reduced to a primary amine using reagents like LiAlH₄ or by catalytic hydrogenation. vanderbilt.edu

The pyrimidinone ring itself contains reducible functionalities. The C4-carbonyl group could potentially be reduced to a hydroxyl group or, under more forcing conditions, to a methylene (CH₂) group. The choice of reducing agent is critical; for instance, sodium borohydride (B1222165) is a mild reductant for ketones, while lithium aluminum hydride is much more powerful. imperial.ac.uk The double bonds within the furan ring could also be susceptible to reduction under certain catalytic hydrogenation conditions, which would lead to the corresponding tetrahydrofuro[3,2-d]pyrimidinone derivative.

Structure Activity Relationship Sar Studies of Furo 3,2 D Pyrimidinone Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of furo[3,2-d]pyrimidinone derivatives is intricately linked to their core heterocyclic structure and the nature of the substituents attached to it. The fused furo-pyrimidine scaffold serves as a key pharmacophore, providing a rigid framework that can be tailored to interact with specific biological targets. For instance, the pyrimidine (B1678525) ring is a well-established pharmacophore in medicinal chemistry due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules. nih.gov

Research has shown that the furo[2,3-d]pyrimidine (B11772683) scaffold is a key component of many reported cytotoxic agents due to its capacity to optimize target interactions and improve aqueous solubility and bioavailability, leading to enhanced pharmacological and pharmacokinetic profiles of drug candidates. nih.gov The investigation of the structure–activity relationship (SAR) and binding patterns of various PI3K inhibitors identified four primary features, including a heteroaromatic moiety (mono or fused heterocycle) serving as the central core. nih.gov

Impact of Substituents on the Furo and Pyrimidine Rings on Activity

The biological activity of furo[3,2-d]pyrimidinone derivatives can be significantly modulated by introducing various substituents onto the furan (B31954) and pyrimidine rings.

On the pyrimidine ring, substitutions at the C-2 and C-4 positions have been a major focus of research. For example, in a series of 2,4-disubstituted pyrimidines, the steric and electronic properties of the substituents at these positions were found to be sensitive for cholinesterase inhibition and selectivity. nih.gov The introduction of different amine-containing side chains at these positions can influence the compound's interaction with the target protein.

For the furan ring, substitutions can also lead to significant changes in activity. While specific data for the 7-bromo substitution on the furo[3,2-d]pyrimidinone core is not extensively detailed in the provided results, the general principles of halogenation are applicable.

RingPositionType of SubstituentEffect on ActivityReference
PyrimidineC-2Aryl groupsCan enhance potency. For instance, a 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative was a potent p110α inhibitor. nih.gov
PyrimidineC-4Morpholino groupOften associated with potent inhibitory activity against PI3K. nih.gov
FuranC-5, C-62-thienyl and methyl groupsExhibited strong inhibitory activity as an AKT-1 kinase inhibitor. nih.gov
PyrimidineC-21,3,4-thiadiazoleCombining this with the furopyrimidine scaffold can lead to potent anticancer agents. nih.govrsc.org

Analysis of Halogenation Effects on SAR

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of a lead compound. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions.

In the context of related heterocyclic systems like pyrrolo[3,2-d]pyrimidines, halogenation has been shown to have a profound impact on antiproliferative activity. nih.govnih.gov For instance, the introduction of chlorine at the C2 and C4 positions of the pyrimidine ring resulted in compounds with low micromolar antiproliferative activity. nih.gov Furthermore, the introduction of iodine at the C7 position of a 2,4-dichloropyrrolo[3,2-d]pyrimidine significantly enhanced its potency, reducing the IC50 into the sub-micromolar range. nih.gov This suggests that a halogen at the C7 position is important for activity. nih.govresearchgate.net

Similarly, in a series of furo[2,3-d]pyrimidine based chalcones, halogen-bearing derivatives demonstrated potent anti-proliferative activity against various cancer cell lines. nih.gov Specifically, chalcones with halogen substituents in the B-ring showed improved cytotoxicity compared to methylated, methoxylated, or hydroxylated analogs. nih.gov This highlights the general importance of halogens in modulating the anticancer properties of such scaffolds. While direct evidence for 7-bromofuro[3,2-d]pyrimidin-4(3H)-one is limited, these findings on related structures strongly suggest that the bromine atom at the 7-position likely plays a significant role in its biological activity.

ScaffoldHalogen PositionHalogenEffect on ActivityReference
Pyrrolo[3,2-d]pyrimidineC2, C4ChlorineAntiproliferative activity at low micromolar concentrations. nih.gov
Pyrrolo[3,2-d]pyrimidineC7IodineSignificant enhancement of potency (sub-micromolar IC50). nih.gov
Furo[2,3-d]pyrimidine based chalconesB-ringHalogensImproved cytotoxicity compared to other substituents. nih.gov
Thieno[3,2-d]pyrimidines-HalogenatedInduced cell cycle independent apoptosis. nih.gov

Scaffold Hopping and Isosteric Replacements in Lead Optimization

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a compound with a different, yet functionally equivalent, scaffold. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov

In the context of furo[3,2-d]pyrimidinone derivatives, scaffold hopping has been employed to identify new classes of inhibitors for various biological targets. For example, starting from thienopyrimidine acids, scaffold hopping led to the identification of furano[2,3-d]pyrimidine amides as potent inhibitors of the enzyme Notum. nih.gov The replacement of the thieno[2,3-d]pyrimidine (B153573) core with a furano[2,3-d]pyrimidine scaffold proved to be a successful strategy in this case. nih.gov

Isosteric replacement, a more subtle modification where one atom or group of atoms is replaced by another with similar physical and chemical properties, is also a key tool in lead optimization. In the development of furo[2,3-d]pyrimidine derivatives, isosteric and scaffold-hopping strategies were used, with natural substances like mackinazolinone and isaindigotone (B10849447) serving as templates. researchgate.net This approach led to the design of new compounds with potent antitumor activity. researchgate.net

Pharmacophore Model Development for Targeted Biological Interactions

A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Developing such models is crucial for understanding the key interactions between a ligand and its target protein, and for guiding the design of new, more potent inhibitors.

For furo[2,3-d]pyrimidinone derivatives, pharmacophore models have been developed to understand their interaction with kinases like PI3K and AKT. These models typically highlight the importance of a hydrogen bond accepting group, a central heteroaromatic core, and an aryl substituent for optimal binding. nih.gov For instance, a morpholine (B109124) ring is often identified as a key hydrogen bond acceptor that interacts with amino acid residues in the hinge region of the kinase. nih.gov

Molecular docking studies, which are often used in conjunction with pharmacophore modeling, have revealed potential binding modes of furo[2,3-d]pyrimidinone derivatives with their target proteins. rsc.orgresearchgate.netnih.gov These studies help to rationalize the observed SAR and provide a structural basis for the design of new analogs with improved affinity and selectivity.

Molecular Mechanisms and Biological Target Interactions

Inhibition of Enzyme Activity

Protein Kinase Inhibition

Protein kinases are crucial enzymes that regulate a wide array of cellular processes. Their dysregulation is often implicated in various diseases, making them significant targets for therapeutic intervention. The inhibitory potential of 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one against several protein kinases has been a subject of scientific inquiry.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Currently, there is no publicly available research or data regarding the inhibitory activity of this compound against Glycogen Synthase Kinase-3 Beta (GSK-3β).

Phosphoinositide 3-Kinase (PI3K) Inhibition

There are no available scientific studies or data detailing the inhibitory effects of this compound on Phosphoinositide 3-Kinase (PI3K).

Phosphodiesterase Type 4 (PDE4) Inhibition

Information regarding the inhibitory potential of this compound against Phosphodiesterase Type 4 (PDE4) is not present in the current body of scientific literature.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

There is a lack of published research and data concerning the inhibitory activity of this compound on Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

No scientific data or research findings have been published on the inhibitory effects of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Activated Cdc42-associated Kinase 1 (ACK-1) Inhibition

A review of available scientific literature did not yield specific research findings regarding the inhibitory activity of this compound on Activated Cdc42-associated Kinase 1 (ACK-1).

Receptor-interacting Serine/Threonine-protein Kinase 1 (RIPK-1) Inhibition

There are no specific studies detailing the inhibitory action of this compound against Receptor-interacting Serine/Threonine-protein Kinase 1 (RIPK-1). Research has been conducted on other fused pyrimidine (B1678525) systems, such as pyrrolo[2,3-d]pyridazin-7-one and furo[2,3-d]pyrimidine (B11772683) derivatives, as potential RIPK1 inhibitors, but specific data for this compound is absent from the current body of literature. nih.govnih.gov

Aurora Kinase A (AK-A) Inhibition

An examination of published research reveals no specific data on the inhibition of Aurora Kinase A by this compound. Studies have focused on other pyrimidine-based derivatives and scaffolds like 6,7-dihydro-4H-pyrazolo-[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione for Aurora Kinase A inhibition. nih.govnih.gov

Casein Kinase 1 (CK1) and Cdc2-Like Kinase 1 (CLK1) Inhibition

A search of scientific literature and databases did not provide any information regarding the inhibitory potential of this compound towards Casein Kinase 1 (CK1) or Cdc2-Like Kinase 1 (CLK1).

Dual-specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) Inhibition

There is no available research documenting the inhibitory effects of this compound on Dual-specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A). The development of DYRK1A inhibitors has primarily focused on other chemical scaffolds. nih.govmdpi.comresearchgate.netnih.gov

Fms-like Tyrosine Kinase 3 (FLT3-ITD) Inhibition

No research findings are currently available that specifically describe the inhibition of Fms-like Tyrosine Kinase 3 (FLT3-ITD) by this compound. Investigations into FLT3-ITD inhibitors have explored related heterocyclic systems, but data for the specific compound is not present in the literature.

Protein Kinase C (Pkc1) Inhibition

There are currently no direct studies available that evaluate the inhibitory effect of this compound on Protein Kinase C (Pkc1). However, research into structurally related compounds offers some insight. For instance, derivatives of benzofuro[3,2-d]pyrimidine, an isomeric scaffold, have been assessed for their ability to inhibit Pkc1 from Candida albicans (CaPkc1). This suggests that the furo[3,2-d]pyrimidine (B1628203) core may serve as a template for the design of Pkc1 inhibitors. The Pkc1 enzyme is a crucial regulator of cell wall integrity in fungi, making it an attractive target for the development of new antifungal agents. Future studies would be necessary to determine if the 7-bromo substitution on the furo[3,2-d]pyrimidine nucleus confers any significant Pkc1 inhibitory activity.

Dihydrofolate Reductase Inhibition

The potential for this compound to act as an inhibitor of Dihydrofolate Reductase (DHFR) has not been specifically investigated. DHFR is a key enzyme in the synthesis of nucleic acids and is a well-established target for anticancer and antimicrobial drugs. nih.govnih.govwikipedia.org Structurally related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines, have been explored as DHFR inhibitors. nih.gov These "antifolates" can prevent the proliferation of rapidly dividing cells, such as cancer cells. nih.govwikipedia.org Given the structural similarities, it is plausible that the furo[3,2-d]pyrimidine scaffold could also interact with the active site of DHFR, but empirical evidence for this compound is required to substantiate this hypothesis.

SARS-CoV-2 Main Protease (MPro) and Papain-like Protease (PLPro) Inhibition

As of now, no research has been published detailing the inhibitory activity of this compound against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (MPro) or papain-like protease (PLPro). These proteases are essential for viral replication, making them prime targets for antiviral therapies. nih.gov Studies on other pyrimidine derivatives have shown some promise. For example, certain pyrimidine thioglycosides have been synthesized and tested for their antiviral activity against SARS-CoV-2. nih.gov Additionally, compounds with a 1,2,4-triazolo[1,5-a]pyrimidin-7-one core have been identified as potential MPro inhibitors through computational screening. nih.gov These findings highlight the potential of pyrimidine-based scaffolds in the development of anti-COVID-19 agents, though specific testing of this compound is needed.

Receptor Binding Modulation

Neuropeptide Y5 Receptor Antagonism

There is no available data on the interaction of this compound with the Neuropeptide Y5 (NPY5) receptor. The NPY5 receptor is implicated in the regulation of appetite and energy balance, and its antagonists have been investigated as potential treatments for obesity. nih.govnih.gov Research on related heterocyclic systems, such as pyrrolo[3,2-d]pyrimidine derivatives, has led to the identification of potent NPY5 receptor antagonists. This suggests that the broader class of molecules to which this compound belongs could have the potential for NPY5 receptor modulation. However, without direct experimental evidence, the activity of the 7-bromo derivative remains speculative.

Interactions with Cellular Processes (In Vitro Studies)

Inhibition of Cancer Cell Proliferation

While direct in vitro studies on the anticancer activity of this compound are not available, the broader family of furo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives has demonstrated significant potential in this area. nih.govresearchgate.netresearchgate.netfigshare.com

A number of studies have synthesized and evaluated various derivatives for their ability to inhibit the growth of different cancer cell lines. For example, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown cytotoxic activity against lung, prostate, colon, and breast cancer cell lines. nih.gov In some cases, these compounds have also been investigated as inhibitors of specific targets in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov

Similarly, diverse furo[2,3-d]pyrimidine derivatives have been synthesized and screened for their antitumor effects against cell lines such as HepG2 (liver cancer), Bel-7402 (liver cancer), and HeLa (cervical cancer), with some compounds exhibiting potent activity. researchgate.netfigshare.com The mechanism of action for some of these related compounds has been linked to the inhibition of receptor tyrosine kinases. researchgate.netfigshare.com

These findings suggest that the furo[3,2-d]pyrimidine scaffold is a promising starting point for the development of novel anticancer agents. The presence of a bromine atom at the 7-position of this compound could potentially influence its biological activity, a hypothesis that awaits experimental validation through in vitro proliferation assays against a panel of cancer cell lines.

Induction of Apoptosis in Cancer Cell Lines

The furo[2,3-d]pyrimidine scaffold, an isomer of the furo[3,2-d]pyrimidine core, is a key component in many cytotoxic agents and has been shown to induce apoptosis in various cancer cell lines. rsc.orgnih.gov Derivatives have been designed as dual inhibitors of PI3K/AKT, key proteins in a signaling pathway that promotes cell survival. rsc.org One such derivative, compound 10b (a complex furo[2,3-d]pyrimidine), demonstrated potent antiproliferative activity against 38 different cancer cell lines and was particularly effective against the breast cancer HS 578T cell line. rsc.orgnih.gov This compound was found to trigger apoptosis and induce cell cycle arrest at the G0–G1 phase in these breast cancer cells. rsc.orgnih.gov

Further studies on furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids also confirmed their pro-apoptotic capabilities. Compound 8f from this series exhibited moderate cytotoxicity and was shown to induce apoptosis in fibrosarcoma (HT-1080) and lung carcinoma (A549) cells. nih.gov The mechanism of apoptosis involved the activation of caspases 3 and 7. nih.gov Similarly, novel chalcone-based derivatives of furo[2,3-d]pyrimidine have been identified as potent anti-breast cancer agents that function by inducing apoptosis. nih.gov The activation of caspase-3, a critical executioner caspase, is considered a key step in the apoptotic process initiated by these chalcone (B49325) derivatives. nih.gov

Compound ClassCancer Cell LineActivityIC50 / GI50Reference
Furo[2,3-d]pyrimidine-Thiadiazole Hybrid (10b )Breast (HS 578T)Antiproliferative, Apoptosis InductionGI50 = 1.51 µM rsc.orgnih.gov
Furo[2,3-d]pyrimidine-Thiadiazole Hybrid (10b )General (38 lines)Antiproliferative, CytostaticGI50 = 0.91-16.7 µM rsc.orgnih.gov
Furo[2,3-d]pyrimidine-Oxadiazole Hybrid (8f )Fibrosarcoma (HT-1080)Cytotoxicity, Apoptosis InductionIC50 = 13.89-19.43 µM nih.gov
Furo[2,3-d]pyrimidine-Chalcone Hybrid (5d )NCI 59-cell line panelAnti-proliferativeMean GI50 = 2.41 µM nih.gov
Furo[2,3-d]pyrimidine-Chalcone Hybrid (5e )NCI 59-cell line panelAnti-proliferativeMean GI50 = 1.23 µM nih.gov

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The furo[2,3-d]pyrimidine scaffold has been incorporated into hybrid molecules designed to exhibit anti-angiogenic properties. researchgate.net Research has shown that certain furo[2,3-d]pyrimidine derivatives possess potent anti-angiogenic effects, as demonstrated in the chicken embryo chorioallantoic membrane (CAM) assay. researchgate.net

The mechanism of this activity is often linked to the inhibition of key protein kinases involved in angiogenic signaling pathways. researchgate.net Structurally related pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of tumor angiogenesis-related kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). nih.gov One such derivative potently blocked VEGF-stimulated cellular phosphorylation with an IC50 value of 2.5 nM and inhibited VEGF-induced tube formation in endothelial cells with an IC50 of 3.3 nM. nih.gov These findings suggest that the furo[3,2-d]pyrimidine core could serve as a valuable scaffold for developing novel anti-angiogenic agents that function by inhibiting critical kinases like VEGFR. nih.govsemanticscholar.org

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs. nih.gov A significant finding is that heterocyclic-fused pyrimidines, including a specific furo[3,2-d]pyrimidine derivative (6a) , act as potent tubulin polymerization inhibitors. nih.gov These compounds function by targeting the colchicine (B1669291) binding site on β-tubulin. nih.gov The binding of these molecules to tubulin disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent cell death. nih.gov

The inhibitory action of these furo[3,2-d]pyrimidine analogues was confirmed in cell-free microtubule polymerization assays, where they effectively inhibited tubulin polymerization in a dose-dependent manner. nih.gov The development of hybrid furo[2,3-d]pyrimidines has also yielded compounds with dual antitubulin and antiangiogenic activities, highlighting the versatility of this scaffold in creating multi-targeted anticancer agents. researchgate.net

Compound ClassActivityTarget SiteIC50Reference
Furo[3,2-d]pyrimidine AnalogsTubulin Polymerization InhibitionColchicine Binding SiteNot specified nih.gov
1,2,3-Triazole-Sulfonamide HybridsTubulin Polymerization InhibitionColchicine Binding Site2.1 ± 0.12 µM (Compound 25a) mdpi.com
Furo[2,3-d]pyrimidine HybridsAntitubulin ActivityNot specifiedNot specified researchgate.net

Antimicrobial Spectrum of Activity

Fused pyrimidine heterocycles are known to exhibit a wide range of biological activities, including antimicrobial effects. researchgate.net Specifically, furo[2,3-d]pyrimidines have been identified as possessing antimicrobial activity. researchgate.net Studies on hybrid furo[2,3-d]pyrimidines have demonstrated notable in vitro activity against bacteria such as Escherichia coli and Bacillus subtilis. researchgate.net

More complex systems, such as furochromeno[2,3-d]pyrimidinone derivatives, have also been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. nih.gov While research on the direct antimicrobial effects of simple this compound is not available, the consistent antimicrobial activity reported for the broader class of furo-pyrimidine derivatives suggests this is a potential area for investigation. researchgate.netresearchgate.net For instance, certain pyrimidopyrimidine derivatives have shown strong effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus. nih.gov

Antioxidant Activity Mechanisms

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Fused pyrimidine heterocycles have been investigated for their potential to act as antioxidants. researchgate.netresearchgate.net Studies have confirmed strong antioxidant activity for certain furo[2,3-d]pyrimidinone analogues. researchgate.net The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals. nih.gov

The primary mechanisms by which antioxidant compounds function include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). While specific mechanistic studies on this compound are absent, research on related heterocyclic systems like benzofuran (B130515) derivatives confirms their capacity for free radical scavenging through these pathways. researchgate.net The antioxidant activity within this chemical class suggests that furo[3,2-d]pyrimidine derivatives could potentially mitigate cellular damage caused by reactive oxygen species. researchgate.net

Neurotropic Effects

Derivatives of the furo[3,2-d]pyrimidine scaffold have shown potential for interacting with the central nervous system. Specifically, complex heterocyclic systems incorporating the furo[3,2-d]pyrimidine core have been synthesized and evaluated for neurotropic activity. nih.gov

In studies involving animal models, certain pyridofuro[3,2-d]pyrimidine derivatives were found to exhibit anxiolytic (anti-anxiety) and antidepressant-like effects. nih.gov The anxiolytic activity was observed in the "elevated plus maze" (EPM) model, while antidepressant effects were noted in the "forced swimming test" (FST). nih.gov Molecular docking studies suggest that these effects may be mediated through interactions with key neurological targets. For example, derivatives showed favorable binding to the GABA-A receptor and the serotonin (B10506) transporter (SERT), which are established targets for anxiolytic and antidepressant drugs, respectively. nih.gov These findings indicate that the furo[3,2-d]pyrimidine skeleton is a promising platform for the development of novel neurotropic agents.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), would be instrumental in elucidating the intrinsic properties of 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one at the electronic level.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. For this compound, these calculations would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical HOMO/LUMO Energies for this compound

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available
Energy Gap (ΔE) Data not available

This table represents a template for data that would be generated from quantum chemical calculations.

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for the characterization of a synthesized compound. This includes predicting ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. Comparing these predicted spectra with experimental data serves as a powerful method for structural confirmation.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Method Predicted Values
¹H NMR Chemical Shifts (ppm) Data not available
¹³C NMR Chemical Shifts (ppm) Data not available
Key IR Frequencies (cm⁻¹) Data not available
UV-Vis λmax (nm) Data not available

This table illustrates the type of data that would be obtained from computational spectroscopic predictions.

From the electronic structure, various global and local reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity. Key descriptors include electrophilicity index (ω), which measures the ability of a molecule to accept electrons, and nucleophilicity index (N), which indicates its electron-donating capability. Additionally, Fukui functions can be calculated to identify the most reactive atomic sites within the molecule for both nucleophilic and electrophilic attack.

Table 3: Hypothetical Reactivity Descriptors for this compound

Descriptor Value
Electrophilicity Index (ω) Data not available
Nucleophilicity Index (N) Data not available
Most Electrophilic Atom(s) Data not available
Most Nucleophilic Atom(s) Data not available

This table is a placeholder for reactivity data that would be derived from quantum chemical calculations.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a potential drug molecule (ligand) and a biological target (e.g., a protein or enzyme).

For this compound, molecular docking studies would involve selecting a relevant biological target, such as a kinase or another enzyme implicated in a disease pathway. The simulation would then predict the most stable binding pose of the compound within the active site of the target. This provides insights into the specific amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex.

Beyond the binding mode, docking algorithms provide a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potentially more potent interaction. These simulations would quantify the theoretical binding strength of this compound to its target and allow for a detailed analysis of the key intermolecular forces driving the binding.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

Parameter Result
Target Protein Not applicable
Predicted Binding Affinity (kcal/mol) Data not available
Key Interacting Residues Data not available
Types of Interactions Data not available

This table represents a template for the output of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

While specific QSAR models for "this compound" are not extensively documented in public literature, the methodology can be readily applied based on studies of analogous furo[2,3-d]pyrimidine (B11772683) and thienopyrimidine derivatives. nih.gov For a series of analogues of "this compound", a predictive QSAR model could be developed to correlate structural modifications with a specific biological activity, such as kinase inhibition or anticancer effects.

The process would involve:

Data Set Preparation: Synthesizing a library of derivatives of "this compound" with variations at different positions and measuring their biological activity (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a wide array of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is derived that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized compounds.

A hypothetical QSAR study on a series of "this compound" derivatives might yield a model that highlights the importance of the bromine atom for activity, or the steric and electronic requirements for substituents on the furan (B31954) or pyrimidine (B1678525) rings.

Table 1: Illustrative Data for a Hypothetical QSAR Model of this compound Derivatives

Compound IDR1-substituentMolecular WeightLogPPredicted IC₅₀ (µM)
1-H215.001.25.8
2-CH₃229.031.74.2
3-Cl249.451.93.1
4-OCH₃245.031.46.5

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For "this compound", a pharmacophore model can be generated based on its known active conformation or by aligning it with other molecules that bind to the same target.

A typical pharmacophore for a kinase inhibitor based on the furopyrimidine scaffold might include:

A hydrogen bond acceptor (the carbonyl oxygen at position 4).

A hydrogen bond donor (the N-H at position 3).

An aromatic/hydrophobic region (the fused furo[3,2-d]pyrimidine (B1628203) ring system).

A halogen bond donor (the bromine atom at position 7), which can form specific interactions with the target protein. researchgate.net

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the desired structural features, potentially leading to the discovery of new hits with diverse chemical scaffolds. youtube.com

Table 2: Potential Pharmacophoric Features of this compound

FeatureLocationRole in Binding
Hydrogen Bond AcceptorC4=OInteraction with backbone N-H of hinge region in kinases
Hydrogen Bond DonorN3-HInteraction with backbone C=O of hinge region in kinases
Aromatic RingFuro[3,2-d]pyrimidine coreπ-π stacking with aromatic residues in the active site
Halogen Bond DonorC7-BrSpecific interaction with electron-rich atoms (e.g., oxygen) in the active site

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of "this compound" and its interactions with a biological target over time. By simulating the motion of atoms and molecules, MD can reveal:

Binding Stability: How stably "this compound" binds to its target protein. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time can indicate the stability of the complex. nih.govrsc.org

Key Interactions: The specific amino acid residues that form persistent hydrogen bonds, hydrophobic interactions, or halogen bonds with the ligand. nih.govrsc.org

Conformational Changes: How the binding of "this compound" might induce conformational changes in the target protein, or how the ligand itself adapts its conformation to fit into the binding site.

For instance, an MD simulation of "this compound" docked into the ATP-binding site of a kinase could confirm the stability of the hydrogen bonds with the hinge region and the role of the bromine atom in anchoring the molecule in a specific pocket. nih.govrsc.org

In Silico ADMET Predictions relevant to compound design and prioritization

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are crucial for the early-stage assessment of the drug-likeness of "this compound" and its analogues. Various computational models can predict these properties based on the chemical structure. researchgate.netnih.gov

Table 3: Representative In Silico ADMET Predictions for this compound

PropertyPredicted ValueImplication for Drug Design
Absorption
Oral BioavailabilityModerate to HighLikely to be orally available.
Caco-2 PermeabilityModerateMay have reasonable intestinal absorption.
Distribution
Blood-Brain Barrier PenetrationLowLess likely to cause CNS side effects.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
CYP450 Inhibition (e.g., CYP3A4)Potential InhibitorRisk of drug-drug interactions. scispace.com
Excretion
Renal ClearanceLowPrimarily cleared by metabolism.
Toxicity
Ames MutagenicityLow ProbabilityUnlikely to be mutagenic.
hERG InhibitionLow to Moderate RiskShould be experimentally verified.

This table contains hypothetical data based on general predictions for similar heterocyclic structures and does not represent experimentally verified values for this specific compound.

These computational predictions help in prioritizing which analogues of "this compound" should be synthesized and tested in vitro, saving significant time and resources in the drug discovery pipeline. Compounds with predicted poor ADMET profiles can be deprioritized or modified to improve their properties.

Applications in Chemical Biology and Pre Clinical Drug Discovery

Role as Synthetic Intermediates for Complex Organic Molecules

The utility of 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one as a synthetic intermediate is primarily due to the reactivity of the bromine atom at the C7 position of the furan (B31954) ring. This aryl bromide is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of chemical functionalities, transforming the simple starting material into more complex molecular architectures.

Key synthetic transformations include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a robust method for forming new carbon-carbon bonds. nih.govmdpi.com It allows for the introduction of various aryl and heteroaryl groups at the C7 position, which is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates. nih.govresearchgate.net

Sonogashira Coupling: The coupling of the aryl bromide with terminal alkynes, catalyzed by palladium and copper, introduces alkynyl moieties. researchgate.netwikipedia.orglibretexts.org These groups can serve as important pharmacophores or as handles for further transformations, such as in the synthesis of conjugated systems or more complex heterocyclic structures. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines. This is a key strategy for installing amine substituents that can form critical hydrogen bonds with protein targets.

Nucleophilic Aromatic Substitution: The bromine atom can also be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce diverse functional groups onto the furopyrimidine core.

The pyrimidinone ring itself offers additional sites for modification. For instance, the lactam oxygen can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃), creating a 4-chlorofuropyrimidine. This chloro group is highly susceptible to nucleophilic substitution, further expanding the synthetic possibilities. nih.gov

Table 1: Synthetic Transformations of this compound
Reaction TypeKey ReagentsMoiety IntroducedSignificance
Suzuki-Miyaura CouplingAr-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), BaseAryl/HeteroarylExploration of hydrophobic pockets in target proteins. nih.govresearchgate.net
Sonogashira CouplingTerminal Alkyne, Pd/Cu Catalysts, BaseAlkynylCreates linear extensions to probe target binding sites. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig AminationR¹R²NH, Pd Catalyst, BaseAmino (NR¹R²)Introduction of hydrogen-bond donors/acceptors.
Nucleophilic SubstitutionAmines, Thiols, AlkoxidesAmino, Thioether, EtherDirect functionalization with diverse polar groups.

Development of Novel Small Molecule Inhibitors for Therapeutic Targets

The furo[3,2-d]pyrimidine (B1628203) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its resemblance to the native purine (B94841) ring of ATP. rsc.orgresearchgate.net This structural mimicry makes it an ideal template for designing inhibitors that compete with ATP for its binding site on protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of therapeutic targets. nih.gov

Derivatives of this compound are being actively investigated as inhibitors for several important kinase families:

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a frequent event in many cancers. nih.gov Novel furo[2,3-d]pyrimidine (B11772683) derivatives have been designed and synthesized as potent dual inhibitors of PI3K and AKT, demonstrating significant anticancer activity. nih.govrsc.org One study reported a furo[2,3-d]pyrimidine derivative with potent inhibitory activity against PI3Kα/β and AKT, with IC₅₀ values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively. rsc.org

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a pivotal role in cell growth and differentiation. Mutations that lead to its overactivation are common in several cancers, such as non-small cell lung cancer. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related to furopyrimidines, have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov

Other Kinases and Enzymes: The versatility of the scaffold has led to the development of inhibitors for other targets as well. For example, pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized as potent inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in inflammatory pathways. nih.gov Additionally, related pyrazolopyrimidine scaffolds have yielded inhibitors for a wide range of kinases including FGFR and Src. nih.gov

Table 2: Examples of Fused Pyrimidine-Based Inhibitors and Their Targets
ScaffoldTargetReported Potency (IC₅₀)Therapeutic Area
Furo[2,3-d]pyrimidinePI3Kα / PI3Kβ / AKT0.175 / 0.071 / 0.411 µM rsc.orgCancer rsc.org
Pyrido[2,3-d]pyrimidin-4(3H)-oneEGFRWT / EGFRT790M0.099 / 0.123 µM nih.govCancer nih.gov
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinePI3K p110α1.4 µM (initial hit) drugbank.comCancer drugbank.com
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinePDE4Potent inhibition reported nih.govAsthma, COPD nih.gov

Use as Scaffolds for Diverse Chemical Library Design

The concept of a chemical library—a large collection of distinct but structurally related compounds—is central to modern drug discovery. High-throughput screening of these libraries against biological targets is a primary method for identifying new lead compounds. This compound is an ideal starting scaffold for constructing such libraries due to its multiple points of diversification. nih.gov

The synthetic tractability of the scaffold allows for a combinatorial approach to library synthesis. Starting from the common 7-bromo core, chemists can systematically introduce a wide variety of substituents at the C7 position using the cross-coupling reactions detailed in section 7.1. nih.gov Further diversity can be achieved by modifying the pyrimidinone ring, for example, by alkylating the N3 position or by converting the C4-oxo group into other functionalities. nih.gov This strategy enables the rapid generation of hundreds or thousands of unique analogs, maximizing the chemical space explored around the core furopyrimidine structure. The resulting library of compounds can then be screened to identify molecules with high affinity and selectivity for a desired therapeutic target.

Table 3: Diversification Points of the Furo[3,2-d]pyrimidine Scaffold
PositionInitial FunctionalitySynthetic MethodExample Substituents
C7BromineSuzuki, Sonogashira, etc.Aryls, heteroaryls, alkynes, amines
N3N-HAlkylation, AcylationAlkyl chains, benzyl (B1604629) groups
C4Carbonyl (oxo)Chlorination followed by substitutionAmines, ethers, thioethers

Contribution to Understanding Biological Pathways through Target Modulation

Small molecule inhibitors derived from this compound are not only potential therapeutics but also powerful tools for basic research. By providing a means to selectively inhibit specific proteins, these compounds function as chemical probes to elucidate complex biological pathways.

For instance, a potent and selective inhibitor of a particular kinase allows researchers to study the downstream consequences of blocking that kinase's activity in cells or animal models. This helps to:

Validate Drug Targets: By observing a therapeutic effect upon inhibition of a target protein, researchers can validate its role in a disease process.

Deconvolute Signaling Networks: Cellular signaling is incredibly complex, with significant crosstalk between pathways. A selective inhibitor can help to isolate the function of a single protein within this network, revealing its specific contributions to cellular processes like proliferation, apoptosis, or inflammation. nih.gov For example, using a furo[2,3-d]pyrimidine-based PI3K inhibitor can help dissect the specific roles of the PI3K pathway in cancer cell survival, distinguishing its effects from other parallel survival pathways. rsc.org

Identify Biomarkers: The response of cells or tissues to a specific inhibitor can help identify biomarkers that predict which patient populations are most likely to benefit from a drug targeting that pathway.

In essence, the development of inhibitors from the this compound scaffold contributes to a cycle of discovery: the inhibitors are used to understand biology, and that improved understanding, in turn, guides the design of more effective and selective therapeutic agents.

Future Research Trajectories

Exploration of New Synthetic Pathways for Enhanced Scalability

The successful translation of a promising compound from the laboratory to clinical applications hinges on the development of efficient and scalable synthetic routes. For 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one, future research should prioritize the development of synthetic methodologies that are not only high-yielding but also economically viable and environmentally sustainable.

Current synthetic approaches to similar heterocyclic systems often involve multi-step sequences. For instance, the synthesis of related thieno[3,2-d]pyrimidines has been achieved through the reaction of 2-aminonicotinic acid with urea, followed by reaction with phosphorus oxychloride and subsequent functionalization. A key area of investigation will be the adaptation and optimization of such methods for the furo[3,2-d]pyrimidine (B1628203) core. The synthesis of related 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines has been described, involving the functionalization of a dibromopyridine precursor. google.com This suggests that a similar strategy starting from a brominated furan (B31954) derivative could be a viable approach.

Furthermore, the exploration of one-pot synthesis protocols and the application of flow chemistry could significantly enhance the scalability and efficiency of production. These modern synthetic techniques offer advantages in terms of reduced reaction times, improved safety profiles, and the potential for continuous manufacturing, all of which are critical for large-scale production.

Design of Next-Generation Furo[3,2-d]pyrimidinone Derivatives with Improved Specificity

The 7-bromo substituent on the furo[3,2-d]pyrimidin-4(3H)-one scaffold serves as a versatile handle for the introduction of diverse chemical moieties. This allows for the systematic exploration of structure-activity relationships (SAR) and the design of next-generation derivatives with improved potency and selectivity towards specific biological targets.

Future design strategies should focus on creating libraries of derivatives by modifying the 7-position. The bromine atom can be readily displaced or utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a wide array of substituents. The design of these derivatives will be guided by the known pharmacophores of successful kinase inhibitors and other therapeutic agents. For example, many potent kinase inhibitors feature specific aniline (B41778) or other aromatic fragments that interact with the hinge region of the kinase domain.

Studies on related furo[2,3-d]pyrimidine (B11772683) and pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated that modifications at analogous positions can significantly impact their inhibitory activity against targets like EGFR and PI3K/AKT. apolloscientific.co.ukfishersci.canih.gov By leveraging this knowledge, researchers can rationally design derivatives of this compound with enhanced specificity for desired targets, thereby minimizing off-target effects.

Advanced Computational Modeling for Precise Predictive Design

In silico methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and providing insights into drug-target interactions at the molecular level. For this compound, advanced computational modeling will be instrumental in guiding the design of next-generation derivatives.

Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of novel derivatives within the active sites of various biological targets. fishersci.ca These simulations can help prioritize the synthesis of compounds with the highest predicted binding affinities and most favorable interaction profiles. For instance, computational studies on furo[2,3-d]pyrimidine derivatives have been used to understand their binding to PI3K and AKT enzymes. apolloscientific.co.uk

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as more experimental data becomes available. These models will establish mathematical relationships between the chemical structures of the derivatives and their biological activities, allowing for the prediction of the potency of yet-to-be-synthesized compounds. The use of machine learning algorithms in these predictive models can further enhance their accuracy and predictive power. msesupplies.com

Discovery of Novel Biological Targets

While the furopyrimidine scaffold is a known constituent of kinase inhibitors, the full spectrum of biological targets for this compound and its derivatives remains to be explored. A crucial future research direction is the identification of novel biological targets to uncover new therapeutic applications.

High-throughput screening (HTS) of this compound and its derivative libraries against diverse panels of biological targets, such as focused kinase libraries or broader enzyme and receptor panels, can reveal unexpected activities. For example, related furopyridine and furopyrimidine compounds have been identified as inhibitors of phosphatidylinositol-4-kinase (PI4K), suggesting potential applications in treating malaria and viral infections. ambeed.com

Chemical proteomics approaches, such as activity-based protein profiling (ABPP), can also be employed to identify the direct cellular targets of these compounds. This technique utilizes chemical probes to covalently label and identify target proteins from complex biological samples, providing direct evidence of drug-target engagement.

Integration of Multi-Omics Data with Chemical Biology Studies

To gain a comprehensive understanding of the cellular effects of this compound and its derivatives, it is essential to integrate data from multiple omics platforms with chemical biology studies. This systems-level approach can elucidate the compound's mechanism of action, identify biomarkers for its activity, and reveal potential resistance mechanisms.

Transcriptomic (RNA-seq) and proteomic analyses of cells treated with the compound can provide a global view of the changes in gene and protein expression, respectively. nih.gov This can help to identify the signaling pathways that are modulated by the compound. For instance, integrating transcriptomic and proteomic data has been used to understand the mechanisms of epithelial-mesenchymal transition (EMT) in cancer.

Metabolomic studies can further reveal changes in the cellular metabolic state upon compound treatment. The integration of these multi-omics datasets, through advanced bioinformatic and computational tools, will provide a holistic picture of the compound's biological effects, paving the way for more informed drug development and personalized medicine approaches.

Q & A

Q. What are the common synthetic routes for 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as cyclization or coupling reactions. For brominated analogs like 8-bromo-2-(2-chlorophenyl)benzofuropyrimidinone ( ), halogenation steps (e.g., bromination) are critical. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling and bases like Na₂CO₃ to facilitate deprotonation ( ). Solvents such as 1,4-dioxane or ethanol under reflux (80–100°C) are common. Yield optimization requires precise control of temperature, stoichiometry, and catalyst loading. For example, excess brominating agents may lead to over-substitution, while insufficient heating can stall cyclization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify substituent positions and confirm bromine integration. For example, deshielding in the ¹H NMR spectrum near δ 7–8 ppm indicates aromatic protons adjacent to electron-withdrawing groups (e.g., bromine) .
  • IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and C-Br (500–600 cm⁻¹) validate core functional groups .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., S1–C16: 1.739 Å in thienopyrimidinones) and confirms regioselectivity of bromination ().

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For brominated heterocycles, the C-Br bond’s polarization makes C7 a target for nucleophilic attack. Solvent effects (e.g., DMF vs. THF) can be modeled using polarizable continuum models (PCMs). Experimental validation via kinetic studies (e.g., monitoring SN2 displacement with amines) aligns with computed activation energies .

Q. What strategies resolve contradictions in reported biological activity data for brominated furopyrimidinones?

Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:

  • Standardize assays : Use established protocols (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin).
  • SAR studies : Compare analogs (e.g., 7-bromo vs. 8-chloro derivatives) to isolate bromine’s role. For example, 7-bromo substitution in thienopyrimidinones enhances antimicrobial activity by 2–3 fold compared to non-halogenated analogs ().
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA) to identify outliers .

Q. How does the bromine substituent influence the compound’s photophysical properties for optoelectronic applications?

Bromine’s heavy-atom effect promotes spin-orbit coupling, enhancing intersystem crossing (ISC) rates. This property is measurable via fluorescence quenching and phosphorescence lifetime assays. For instance, brominated pyridooxazinones exhibit a 20% increase in quantum yield compared to non-halogenated analogs, making them candidates for organic light-emitting diodes (OLEDs) .

Methodological Guidance

Q. Designing a Reaction Pathway for Derivatives: Balancing Efficiency and Selectivity

  • Step 1 : Prioritize bromine’s ortho/para-directing effects for subsequent functionalization (e.g., Pd-catalyzed cross-coupling at C7).
  • Step 2 : Optimize protecting groups (e.g., Boc for amines) to prevent side reactions during alkylation or acylation.
  • Step 3 : Use HPLC-MS to track intermediate purity. For example, in thienopyrimidinone synthesis, >95% purity at each step minimizes byproducts ().

Q. Validating Crystallographic Data Against Computational Predictions

  • Data Collection : Collect high-resolution (<1.0 Å) X-ray data (e.g., using synchrotron sources) for accurate bond parameter determination ().
  • Software Tools : Refine structures with SHELXL and compare with DFT-optimized geometries (RMSD <0.05 Å confirms accuracy).
  • Case Study : For 3-isopropyl-benzofuropyrimidinone, experimental β angles (112.089°) matched DFT values within 0.5°, validating computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.